Product packaging for 1,6-Naphthyridin-8-ol(Cat. No.:CAS No. 17057-00-0)

1,6-Naphthyridin-8-ol

Cat. No.: B3048467
CAS No.: 17057-00-0
M. Wt: 146.15 g/mol
InChI Key: WHFQWQIDXMOZBD-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-8-ol is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This diazanaphthalene structure, an isomer of naphthalene containing two nitrogen atoms, is classified as a 1,6-naphthyridine derivative . The 1,6-naphthyridine core is recognized as a privileged structure in pharmaceutical development, capable of providing ligands for a variety of biological receptors . The primary research value of this compound lies in its use as a key synthetic intermediate for the development of novel bioactive molecules. Naphthyridine derivatives demonstrate a wide spectrum of biological activities, making them invaluable in the development of therapeutic agents . Specifically, hydroxy-substituted naphthyridine analogs serve as critical precursors in synthesizing compounds for investigating neurological targets . Furthermore, fused imidazonaphthyridine derivatives, which can be constructed from scaffolds like this compound, exhibit a wide range of pharmacological properties . This compound is for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-purity building block to explore new chemical spaces and develop potential candidates for addressing various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B3048467 1,6-Naphthyridin-8-ol CAS No. 17057-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-5-9-4-6-2-1-3-10-8(6)7/h1-5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFQWQIDXMOZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633800
Record name 1,6-Naphthyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17057-00-0
Record name 1,6-Naphthyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Organic Chemistry of 1,6 Naphthyridin 8 Ol Transformations

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the transformation of 1,6-naphthyridin-8-ol and its precursors requires a detailed examination of reaction pathways and the associated transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the feasibility and rate of a chemical reaction. numberanalytics.comfiveable.me

Modern computational methods, such as Density Functional Theory (DFT), have become indispensable tools for elucidating these complex mechanistic details. researchgate.net For instance, in the synthesis of naphthyridine derivatives, DFT calculations can map out the potential energy surface, identifying the intermediates and transition states involved in the reaction sequence. fiveable.meresearchgate.net This allows for a step-by-step visualization of bond-forming and bond-breaking events.

The analysis of transition states is not merely a theoretical exercise; it has practical implications for reaction optimization. numberanalytics.com By understanding the factors that stabilize or destabilize a transition state, chemists can modify reaction conditions—such as temperature, solvent, and catalyst—to favor a desired pathway and improve reaction efficiency and selectivity. numberanalytics.com For example, in multi-step syntheses, identifying the rate-determining step through transition state analysis allows for targeted efforts to lower its energy barrier.

Investigation of Chemo-, Regio-, and Stereoselectivity in this compound Synthesis and Derivatization

The synthesis and subsequent modification of the this compound scaffold often present challenges related to selectivity. Controlling chemo-, regio-, and stereoselectivity is paramount for accessing specific isomers and functionalized derivatives with desired biological activities or material properties. nih.govnih.gov

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of this compound, which possesses multiple reactive sites, achieving high chemoselectivity is crucial. For instance, during derivatization, reactions might target the hydroxyl group, the nitrogen atoms, or specific positions on the aromatic rings. The choice of reagents and reaction conditions plays a pivotal role in directing the transformation to the intended site.

Regioselectivity is concerned with the control of the position of a chemical reaction. In the synthesis of substituted 1,6-naphthyridines, the annulation of the second pyridine (B92270) ring can lead to different regioisomers. For example, catalyst-controlled cyclization reactions have been developed to selectively produce either five-membered or six-membered fused rings from the same starting material, demonstrating the power of catalysis in dictating regiochemical outcomes. rsc.org The regioselectivity of these reactions is often influenced by the electronic and steric properties of the substituents on the starting materials.

Stereoselectivity involves the preferential formation of one stereoisomer over another. While the core this compound is achiral, the introduction of substituents or the reduction of the aromatic rings can create stereocenters. The development of stereoselective methods, often employing chiral catalysts or auxiliaries, is essential for the synthesis of enantiomerically pure naphthyridine derivatives. nih.gov For instance, asymmetric hydrogenation reactions have been successfully applied to produce tetrahydro-1,8-naphthyridines with high enantiomeric excess. researchgate.net

The following table summarizes examples of selective transformations in naphthyridine chemistry:

Selectivity TypeReaction ExampleKey Controlling Factors
Chemoselectivity Selective N-alkylation over O-alkylationChoice of base and alkylating agent
Regioselectivity Catalyst-controlled 5-exo vs. 6-endo cyclization. rsc.orgTransition metal catalyst (e.g., Palladium vs. Nickel). rsc.org
Stereoselectivity Asymmetric hydrogenation of a naphthyridine ring. researchgate.netChiral catalyst/ligand system. researchgate.net

Catalytic Transformations in this compound Systems

Catalysis plays a central role in the synthesis and functionalization of this compound and its derivatives, offering pathways to novel structures with improved efficiency and selectivity. researchgate.net Both homogeneous and heterogeneous catalysts are employed to facilitate a wide range of transformations.

Metal-based catalysts are particularly prominent in this field. Transition metals like palladium, copper, and manganese are frequently used to catalyze cross-coupling reactions, hydrogenations, and cyclizations. researchgate.netbeilstein-journals.orgresearchgate.net For example, palladium-catalyzed reactions are instrumental in forming C-C and C-N bonds, enabling the introduction of various substituents onto the naphthyridine core. researchgate.net Copper catalysts have been shown to be effective in intramolecular hetero-Diels-Alder reactions for the synthesis of complex fused naphthyridine systems. researchgate.net Manganese-based catalysts have emerged as a more sustainable alternative for reactions such as the alkylation of ketones with alcohols via a "borrowing hydrogen" mechanism. beilstein-journals.org

Organocatalysis , which utilizes small organic molecules as catalysts, has also gained traction. These metal-free systems can promote various transformations, including tandem reactions that build the naphthyridine skeleton in a single pot. For example, the use of an ionic liquid like choline (B1196258) hydroxide (B78521) has been reported for the synthesis of 1,8-naphthyridines in water, offering a green and efficient alternative to traditional methods. researchgate.netacs.org

The development of reusable catalysts is a key area of research, aiming to improve the sustainability of synthetic processes. researchgate.net For instance, metal-organic frameworks (MOFs) have been designed and utilized as efficient and recyclable heterogeneous catalysts for the synthesis of 1,8-naphthyridines. researchgate.net

The table below highlights some catalytic transformations relevant to naphthyridine synthesis:

Catalyst TypeReactionExample
Palladium C-N bond formationIntramolecular N-arylative cyclization. researchgate.net
Copper Intramolecular [4+2] CycloadditionSynthesis of 5,6-dihydrodibenzo[b,h] researchgate.netbeilstein-journals.orgnaphthyridines. researchgate.net
Manganese C-C bond formationAlkylation of ketones with alcohols. beilstein-journals.org
Organocatalyst Friedlander AnnulationCholine hydroxide-catalyzed synthesis of 1,8-naphthyridines in water. researchgate.netacs.org
Heterogeneous Tandem Knoevenagel/Michael/cyclizationBasu-HDI (a MOF) for the synthesis of 1,8-naphthyridines. researchgate.net

Mechanisms of Heterocyclic Ring Formation and Annulation

The construction of the 1,6-naphthyridine (B1220473) ring system can be achieved through various synthetic strategies, each with its own distinct mechanism for heterocyclic ring formation and annulation. These mechanisms often involve a sequence of well-established organic reactions that culminate in the formation of the fused bicyclic structure.

One of the classical methods for constructing fused pyridine rings is the Friedländer annulation . This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.netresearchgate.net The mechanism proceeds through an initial aldol-type condensation to form an enone, followed by an intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, and subsequent dehydration to yield the aromatic pyridine ring. researchgate.netacs.org

Tandem or cascade reactions offer an efficient approach to building complex heterocyclic systems like naphthyridines in a single synthetic operation. researchgate.net These processes involve a series of intramolecular or intermolecular reactions where the product of one step becomes the substrate for the next. For instance, a one-pot synthesis of 1,8-naphthyridines has been reported via a tandem Knoevenagel/Michael/cyclization/anomeric-based oxidation sequence. researchgate.net

Cycloaddition reactions , such as the Diels-Alder reaction, also provide a powerful tool for constructing the naphthyridine framework. mdpi.com In an aza-Diels-Alder reaction, a diene reacts with an imine (the dienophile) to form a six-membered nitrogen-containing ring. Intramolecular versions of this reaction, where the diene and dienophile are part of the same molecule, can be particularly effective for constructing fused ring systems. researchgate.net

The table below outlines some common mechanisms for naphthyridine ring formation:

Mechanism TypeDescriptionKey Intermediates
Friedländer Annulation Condensation of an o-aminoaryl aldehyde/ketone with an active methylene compound. researchgate.netresearchgate.netEnone, imine
Tandem Knoevenagel/Michael/Cyclization A multi-step, one-pot sequence involving condensation, conjugate addition, and ring closure. researchgate.netKnoevenagel adduct, Michael adduct
Intramolecular Hetero-Diels-Alder A [4+2] cycloaddition where the diene and dienophile are tethered within the same molecule. researchgate.netIn situ generated heterodienes
Chichibabin Reaction N-arylative cyclization of γ-pyridyl amines. researchgate.netPyridinium species

Derivatization and Structural Modification of 1,6 Naphthyridin 8 Ol

Synthesis of Substituted 1,6-Naphthyridin-8-ol Analogs at Various Ring Positions

The synthesis of substituted this compound analogs can be achieved through various synthetic methodologies, allowing for the introduction of functional groups at multiple positions on the heterocyclic core. These substitutions are critical for modulating the electronic and steric properties of the molecule.

One common approach involves the condensation of aminopyridines with carbonyl compounds. For instance, N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acids with appropriate piperidones. mdpi.com This method allows for the introduction of substituents on the benzo-fused ring and the nitrogen of the piperidine (B6355638) moiety. mdpi.com The resulting tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines can be further modified. For example, their reaction with activated alkynes can lead to the formation of vinyl-substituted derivatives. mdpi.com

Another versatile method is the Friedlander annulation, which is used to construct the pyridine (B92270) ring of the naphthyridine system. The reaction of 2-aminonicotinaldehyde with various active methylene (B1212753) carbonyl compounds in the presence of a choline (B1196258) hydroxide (B78521) catalyst in water provides an efficient and green route to substituted 1,8-naphthyridines. acs.orgnih.gov This methodology has been successfully applied to synthesize a range of derivatives with substituents at the 2- and 7-positions. acs.orgnih.gov

Furthermore, multicomponent reactions offer a powerful tool for the synthesis of highly substituted 1,6-naphthyridine (B1220473) derivatives in a single step. A one-pot reaction involving benzaldehyde (B42025) or its derivatives, malononitrile, and 4-aminocoumarin (B1268506) in the presence of a recyclable catalyst can yield novel fused heterocyclic compounds containing the 1,6-naphthyridine core. researchgate.net

The table below summarizes some examples of substituted 1,6-naphthyridine analogs and the synthetic methods employed.

Compound Name Substituents Synthetic Method Reference
2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridineMethyl, Nitro, ChloroNiementowski reaction mdpi.com
2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridineBenzyl (B1604629), Bromo, ChloroNiementowski reaction mdpi.com
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netnaphthyridineMethylFriedlander annulation nih.gov
7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netnaphthyridineEthylFriedlander annulation nih.gov

Introduction of Heteroatom-Containing Moieties into the 1,6-Naphthyridine-8-ol Scaffold

The introduction of heteroatom-containing moieties into the 1,6-naphthyridine-8-ol scaffold is a key strategy to enhance the chemical diversity and biological activity of these compounds. Heteroatoms such as nitrogen, oxygen, and sulfur can be incorporated through various functional groups and heterocyclic rings. ksu.edu.sa

One approach involves the synthesis of 1,6-naphthyridine derivatives bearing heterocyclic substituents. For example, 7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol and its analogs have been synthesized, demonstrating the introduction of a triazole ring at the C7 position. nih.gov Similarly, other heterocyclic systems like oxadiazoles (B1248032) have been introduced. nih.gov The synthesis of these compounds often involves the cyclization of a precursor containing the desired heteroatomic moiety.

Another strategy is the direct introduction of heteroatom-containing functional groups. For instance, amination reactions can be used to introduce amino groups at various positions. The synthesis of 5-((4-chlorobenzyl)amino)-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol showcases the incorporation of an amino group at the C5 position. nih.gov

The synthesis of fused tetracyclic heterocycles containing the Current time information in Bangalore, IN.researchgate.netnaphthyridine core has been achieved through three-component reactions. For example, the reaction of an aromatic aldehyde, an amine (such as 1H-indazol-5-amine or 1H-indol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate yields fused systems like 11-aryl-3H-indazolo[5,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridine and 11-aryl-3H-indolo[5,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridine. acs.orgnih.govresearchgate.net These reactions highlight the incorporation of entire heterocyclic rings containing nitrogen heteroatoms.

The following table presents examples of this compound derivatives with incorporated heteroatom-containing moieties.

Compound Name Heteroatom-Containing Moiety Synthetic Method Reference
7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol3-Methyl-1H-1,2,4-triazoleCyclization nih.gov
5-((4-Chlorobenzyl)amino)-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol4-Chlorobenzylamine (B54526), 3-Methyl-1H-1,2,4-triazoleAmination, Cyclization nih.gov
11-Aryl-3H-indazolo[5,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridineIndazoleThree-component reaction acs.orgnih.gov
11-Aryl-3H-indolo[5,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridineIndoleThree-component reaction acs.orgnih.gov

Formation of Fused Polycyclic Systems Incorporating the 1,6-Naphthyridine Motif

The construction of fused polycyclic systems that incorporate the 1,6-naphthyridine motif leads to complex molecular architectures with unique three-dimensional shapes and potential for novel biological activities. These fused systems can be synthesized through various intramolecular and multicomponent cyclization strategies.

One effective method is the three-component reaction, which allows for the rapid assembly of complex heterocyclic systems. For example, the reaction of aromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-dione in ionic liquids under catalyst-free conditions yields fused polycyclic 1H-pyrazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridin-5(4H)-one derivatives. tandfonline.com This approach is notable for its efficiency and the ability to generate a library of derivatives by varying the aromatic aldehyde. tandfonline.com Similarly, a three-component reaction of an aromatic aldehyde, an amine such as 1H-indazol-5-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol (B145695) results in the formation of fused tetracyclic heterocycles like 11-aryl-3H-indazolo[5,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridine. acs.orgnih.gov

Another strategy involves domino reactions. A simple and facile protocol for the synthesis of benzo[b]pyrazolo[3,2-h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-1(2H)-ones has been developed using a domino reaction of α-(dimethylaminomethylene)-2-cyanomethylquinoline-3-carboxylate and hydrazine (B178648) in an ionic liquid. clockss.org This method proceeds through a tandem addition-elimination-cyclization sequence. clockss.org

Furthermore, intramolecular cyclization reactions are employed to create fused systems. The synthesis of benzo[h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-2(1H)-ones (Torins) can be achieved through a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling sequence. nih.gov This convergent approach allows for the facile assembly of a library of analogs with diverse substituents. nih.gov

The table below provides examples of fused polycyclic systems incorporating the 1,6-naphthyridine motif.

Fused Polycyclic System Starting Materials Synthetic Method Reference
1H-Pyrazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridin-5(4H)-one derivativesAromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5-amine, piperidine-2,4-dioneThree-component reaction tandfonline.com
11-Aryl-3H-indazolo[5,4-b] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivativesAromatic aldehydes, 1H-indazol-5-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylateThree-component reaction acs.orgnih.gov
Benzo[b]pyrazolo[3,2-h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-1(2H)-onesα-(dimethylaminomethylene)-2-cyanomethylquinoline-3-carboxylate, hydrazineDomino reaction clockss.org
Benzo[h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-2(1H)-ones (Torins)cis-α,β-unsaturated esterSNAr–intramolecular cyclization-Suzuki coupling nih.gov

Functionalization of Nitrogen and Oxygen Heteroatoms of this compound

Functionalization of the nitrogen and oxygen heteroatoms of the this compound core is a fundamental strategy for modifying the physicochemical properties and biological activities of these compounds. These modifications can include alkylation, acylation, and the introduction of various protecting or functional groups.

The nitrogen atom at the 1-position (N-1) of the naphthyridine ring can be functionalized through N-alkylation or N-acylation reactions. For instance, in the synthesis of benzo[h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-2(1H)-ones, the nitrogen atom of the lactam ring can be substituted with various alkyl or aryl groups. nih.gov This is often achieved by reacting the N-H precursor with an appropriate electrophile.

The oxygen atom of the 8-hydroxyl group is also a key site for functionalization. It can be alkylated, for example, through methylation, to form an 8-methoxy derivative. This modification has been shown to impact biological activity, as demonstrated in a study where methylation of the 8-hydroxyl group of a series of 1,6-naphthyridines led to a decrease in antiparasitic activity compared to the parent hydroxyl compound. nih.gov The synthesis of 8-methoxy-1,6-naphthyridine derivatives can be accomplished by using appropriate starting materials or by direct alkylation of the hydroxyl group. nih.gov

Furthermore, the nitrogen at the 6-position (N-6) can also be functionalized. For example, in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, the N-6 position can be protected with a tert-butoxycarbonyl (Boc) group, which can be subsequently removed to allow for further derivatization.

The functionalization of these heteroatoms is often a crucial step in the synthesis of more complex derivatives and allows for the fine-tuning of the molecule's properties. The following table provides examples of such functionalizations.

Compound/Derivative Functionalization Purpose/Outcome Reference
8-Methoxy-1,6-naphthyridine derivativeMethylation of the 8-hydroxyl groupAltered biological activity nih.gov
N-substituted benzo[h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-2(1H)-onesAlkylation/arylation of the lactam nitrogenIntroduction of diverse substituents nih.gov
6-Boc-5,6,7,8-tetrahydro-1,6-naphthyridineBoc protection of N-6Intermediate for further synthesis
8-Acyl-7-alkyl-1,6-naphthyridin-5(6H)-onesAcylation of the 8-positionSynthesis of polycondensed heterocycles researchgate.net

Computational and Theoretical Investigations of 1,6 Naphthyridin 8 Ol

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,6-naphthyridin-8-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key electronic properties calculated for naphthyridine systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For naphthyridine derivatives, these calculations help predict sites susceptible to electrophilic or nucleophilic attack. For instance, DFT has been employed to analyze the electronic structure of similar heterocyclic systems, providing a basis for understanding their reaction mechanisms. rsc.orgphysics.gov.az

Furthermore, calculations of the molecular electrostatic potential (MEP) map generate a visual representation of the charge distribution. These maps highlight electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Such analyses are invaluable for predicting how this compound might interact with other reagents or biological macromolecules.

The table below summarizes the application of various quantum mechanical methods to naphthyridine-like compounds.

Computational Method Application/Insight Provided Relevance to this compound
Density Functional Theory (DFT)Calculation of HOMO-LUMO energies, electron density, and molecular electrostatic potential.Predicts chemical reactivity, stability, and sites of electrophilic/nucleophilic attack.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra.Understanding of electronic transitions and optical properties.
Møller-Plesset Perturbation Theory (MP2)High-accuracy calculation of electron correlation effects and interaction energies. scirp.orgRefined understanding of stability and intermolecular forces.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is widely used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein.

Studies on related naphthyridine scaffolds have demonstrated their potential as inhibitors for various enzymes, including kinases and phosphodiesterases. nih.govnih.gov For example, docking studies on 1,6-naphthyridine (B1220473) derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors revealed key interactions within the enzyme's active site. nih.gov These interactions typically include:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors on the naphthyridine ligand and amino acid residues like glutamic acid and aspartic acid in the protein's catalytic region. nih.gov

π-π Stacking or π-Cation Interactions: Occurring between the aromatic rings of the naphthyridine core and residues such as tyrosine, phenylalanine, or tryptophan. nih.gov

Hydrophobic Interactions: Involving the nonpolar parts of the ligand and hydrophobic pockets within the protein.

In one study, a 1,6-naphthyridine derivative was shown to interact with key residues such as Glu520, Asp630, and Met524 in the active site of FGFR kinase. nih.gov Similarly, docking studies of 1,8-naphthyridine (B1210474) derivatives into the active site of the InhA enzyme from M. tuberculosis helped to rationalize their anti-mycobacterial activity. rsc.org These computational models provide a structural basis for the observed biological activity and guide the synthesis of new analogues with improved potency and selectivity. nih.govresearchgate.net

The following table details typical interactions observed in docking studies of naphthyridine derivatives.

Interaction Type Ligand Moiety Protein Residue Example Significance
Hydrogen BondN-H or O-H groupsAspartic Acid (Asp), Glutamic Acid (Glu)Key for binding affinity and specificity. nih.gov
π-π StackingNaphthyridine aromatic ringsPhenylalanine (Phe), Tyrosine (Tyr)Stabilizes the ligand in the binding pocket.
π-CationNaphthyridine aromatic ringsArginine (Arg), Lysine (Lys)Strong, non-covalent electrostatic interaction. nih.gov
Hydrophobic InteractionAlkyl or aryl substituentsLeucine (Leu), Valine (Val)Contributes to overall binding energy.

Theoretical Studies of Tautomerism and Conformational Landscape

This compound can exist in different tautomeric forms, primarily the enol form (-OH) and the keto form (=O, also known as a naphthyridinone). The equilibrium between these forms is critical as it influences the molecule's chemical reactivity, hydrogen bonding patterns, and ultimately its biological function.

Computational studies, often using DFT, can calculate the relative energies and stabilities of these different tautomers. These calculations can determine which form is more stable in the gas phase and how stability is affected by different solvent environments, which is simulated using implicit or explicit solvent models. For related hydroxy-naphthyridines, theoretical investigations have shown that the relative stability of tautomers can be influenced by intermolecular hydrogen bonding, which can favor one form over another in the solid state. wisc.edu The energy differences between tautomers are often small enough to allow for a dynamic equilibrium in solution.

Conformational analysis, another aspect of theoretical studies, investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of this compound with flexible substituents, identifying the low-energy conformations is crucial for understanding how the molecule will fit into a protein's binding site.

Tautomeric Form Structural Feature Predicted Relative Stability
This compound (Enol)C8-OH groupStability is environment-dependent (solvent, solid-state packing).
1,6-Naphthyridin-8(7H)-one (Keto)C8=O group with N7-HOften the more stable form in polar solvents or solid state.

Predictive Modeling for Reaction Outcomes and Selectivity

Computational models can be used to predict the outcomes and selectivity of chemical reactions involving this compound. By analyzing the electronic properties calculated through quantum mechanics, chemists can forecast the most probable sites for chemical modification.

For electrophilic aromatic substitution, for example, the most likely site of reaction is the position on the aromatic ring that is most nucleophilic. This can be predicted by analyzing calculated parameters such as atomic charges, frontier molecular orbital (HOMO) densities, and the energies of reaction intermediates. amazonaws.com Automated methods, such as the RegioSQM tool, have been developed to predict regioselectivity in heteroaromatic systems by calculating the free energies of intermediates. amazonaws.com While these tools may not have been specifically parameterized for all naphthyridine isomers, the principles are broadly applicable.

These predictive models are incredibly valuable in synthetic chemistry as they can reduce the amount of trial-and-error experimentation needed. researchgate.netmit.edu By computationally screening potential reactions and predicting the major products, researchers can devise more efficient synthetic routes to novel derivatives of this compound, saving time and resources. This approach is central to the rational design of new molecules for applications in materials science and medicinal chemistry. researchgate.net

Structure Activity Relationship Sar Studies of 1,6 Naphthyridin 8 Ol Derivatives

Correlation of Substituent Effects with In Vitro Biological Activity

The biological activity of 1,6-naphthyridin-8-ol derivatives is highly sensitive to the nature and position of substituents on the naphthyridine core. Studies have systematically explored these effects, particularly for antileishmanial and enzyme inhibitory activities.

At the C5-position , the introduction of various groups has shown a variable impact on potency. For instance, in a series of antileishmanial compounds, introducing larger amines like p-chlorobenzylamine or morpholine (B109124) at C5 resulted in compounds with moderate potency (pEC50 values > 5). acs.org In contrast, smaller amines such as methylamine (B109427) and dimethylamine (B145610) led to inactive compounds. acs.org This suggests that the size and nature of the C5-substituent are critical for target engagement. The introduction of cyclic amides or a sultam at this position also resulted in inactive compounds, possibly due to a decrease in the electron density of the aromatic ring. acs.org

The C7-position has been a major focus for modification. In the context of antileishmanial activity, replacing a 4-chlorophenyl group with more polar substituents like morpholine or pyrrolidinone on a 7-triazolyl ring maintained favorable metabolic profiles but led to inactive compounds. acs.org However, within a 7-carboxamide series, an unsubstituted phenyl group showed reasonable potency, which was significantly enhanced by ortho-substitution on the phenyl ring. acs.org Specifically, an o-trifluoromethyl analogue demonstrated a notable increase in antiparasitic activity, while an o-methoxy analogue provided a good balance of potency, metabolic stability, and solubility. acs.org

Modifications at the C8-position have proven that the 8-hydroxyl group is a critical feature. Its removal or methylation to a methoxy (B1213986) group resulted in a significant loss of antiparasitic activity, underscoring its essential role in the pharmacophore. acs.orgnih.gov

CompoundC5-SubstituentC7-SubstituentIn Vitro Activity (pEC50)
8 Methylamino3-Methyl-1H-1,2,4-triazol-5-ylInactive
9 Dimethylamino3-Methyl-1H-1,2,4-triazol-5-ylInactive
10 (4-Chlorobenzyl)amino3-Methyl-1H-1,2,4-triazol-5-yl> 5
11 Morpholino3-Methyl-1H-1,2,4-triazol-5-yl> 5
14 HN-(phenyl)carboxamide5.9
15 HN-(2-(trifluoromethyl)phenyl)carboxamide7.0
16 HN-(2-methoxyphenyl)carboxamide6.2
17 HN-(2-methoxyphenyl)carboxamideInactive
18 HN-(2-methoxyphenyl)carboxamide~5.8

Table 1: Effect of substituents on the in vitro antileishmanial activity of this compound derivatives. Data sourced from acs.org. Note: Compound 17 is the C8-des-hydroxy analogue of 16; Compound 18 is the C8-methoxy analogue of 16.

Identification of Key Pharmacophoric Features and Binding Motifs

A crucial pharmacophoric feature identified for the biological activity of this class of compounds is the 8-hydroxy-1,6-naphthyridine core, which often forms part of a metal-chelating triad. researchgate.net For HIV-1 integrase inhibitors, the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore is essential. pnas.org This motif is mechanistically similar to diketo acid inhibitors, capable of binding to magnesium ions in the enzyme's active site. pnas.org

In the context of antileishmanial agents, a key binding motif has been described as an "acceptor-donor-acceptor" system. acs.orgnih.gov This motif is formed by the N1-nitrogen of the naphthyridine ring (acceptor), the 8-hydroxyl group (donor), and an adjacent atom from the C7-substituent, such as a nitrogen atom in a triazole or an oxygen atom in a carboxamide (acceptor). acs.orgnih.gov The essential nature of this arrangement was confirmed when modifications that disrupted it, such as removing the 8-hydroxyl group or replacing the C7-triazole with an oxadiazole, led to a loss of activity. acs.orgnih.gov Molecular modeling of these compounds in the active site of target enzymes, like human cytomegalovirus (HCMV) pUL89 endonuclease, further corroborates the importance of this chelating triad, which interacts with metal ions essential for catalysis. researchgate.net

Impact of Ring System Modifications on In Vitro Potency and Selectivity

Alterations to the fundamental 1,6-naphthyridine (B1220473) ring system have profound effects on potency and selectivity, highlighting the scaffold's specific role in orienting the key pharmacophoric elements.

Furthermore, attempts to "trap" the phenolic hydroxyl group at C8 as a carbonyl by modifying the scaffold also eliminated all antiparasitic activity. acs.orgnih.gov This reinforces the necessity of the 8-hydroxyl group as a hydrogen bond donor. Transferring the SAR from the this compound core onto a different scaffold, such as that of Raltegravir (an HIV integrase inhibitor which also contains an acceptor-donor-acceptor motif), failed to produce active antileishmanial compounds, suggesting that the entire 7-substituted-1,6-naphthyridin-8-ol core is indispensable. acs.orgnih.gov

Compound IDRing System ModificationBiological Outcome
20 Deletion of N6 (Quinoline derivative)Toxic to host cells
21 Deletion of N1 (Isoquinoline derivative)Loss of antiparasitic activity
22/23 Scaffold modified to trap C8-OH as a carbonylLoss of antiparasitic activity
25 Transfer of SAR to Raltegravir scaffoldInactive

Table 2: Impact of core ring system modifications on the in vitro antileishmanial activity of this compound analogues. Data sourced from acs.orgnih.gov.

Comparative SAR Across Naphthyridine Isomers (e.g., 1,6- vs. 1,5-, 1,8-Naphthyridines)

The relative positioning of the nitrogen atoms within the bicyclic naphthyridine system significantly influences biological activity. Comparative studies of different naphthyridine isomers reveal that the 1,6-naphthyridine scaffold often possesses a distinct pharmacological profile.

Naphthyridine IsomerTarget/ActivityComparative SAR FindingReference
1,6-Naphthyridine PDE10APotent but with significant P-gp liability. nih.gov
1,5-Naphthyridine PDE10ABest overall balance of potency, selectivity, and low P-gp liability. nih.gov
1,7-Naphthyridine PDE10AGood balance of properties but identified as a P-gp substrate. nih.gov
1,8-Naphthyridine (B1210474) PDE10ADid not show acceptable potency. nih.gov
1,5-Naphthyridine AntileishmanialLess active compared to the 1,8-isomer in the studied series. mdpi.com
1,8-Naphthyridine AntileishmanialShowed greater leishmanicidal activity than the 1,5-isomer. mdpi.com

Table 3: Comparative Structure-Activity Relationship (SAR) across different Naphthyridine isomers.

Advanced Spectroscopic Characterization of 1,6 Naphthyridin 8 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. msu.eduallrounder.ai It provides detailed information about the carbon-hydrogen framework of a molecule. allrounder.ai

For 1,6-naphthyridine (B1220473) derivatives, both ¹H and ¹³C NMR spectroscopy are employed. ¹H NMR assigns the chemical environments of protons, confirming substitution patterns, while ¹³C NMR provides insights into the carbon skeleton. researchgate.net

In a study of 7-substituted-1,6-naphthyridin-8-ol analogs, ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. nih.govacs.org Chemical shifts (δ) are reported in parts per million (ppm). nih.gov For instance, in the ¹H NMR spectrum of 7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol, characteristic signals were observed, including a singlet for the methyl group at 2.45 ppm. acs.org The ¹³C NMR spectrum of the same compound showed signals corresponding to the different carbon atoms in the molecule, with chemical shifts ranging from 12.8 to 158.8 ppm. acs.org

Table 1: ¹H NMR Data for Selected 1,6-Naphthyridin-8-ol Analogs

Compound Key ¹H NMR Signals (ppm) in DMSO-d₆
7-(3-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol 14.90 (s, 1H), 12.29 (bs, 1H), 9.15 (s, 1H), 9.02 (s, 1H), 8.63–8.56 (m, 1H), 7.82–7.74 (m, 1H), 7.56–7.50 (m, 2H), 7.42–7.24 (m, 3H), 6.23 (bs, 1H), 5.91 (bs, 1H) acs.org
7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol 14.74 (s, 1H), 12.45 (s, 1H), 9.18–9.15 (m, 1H), 9.04 (s, 1H), 8.63–8.58 (m, 1H), 7.83–7.76 (m, 1H), 2.45 (s, 3H) acs.org
1-((5-(8-Hydroxy-1,6-naphthyridin-7-yl)-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one 9.20–9.17 (m, 1H), 9.06 (s, 1H), 8.65–8.61 (m, 1H), 7.83–7.80 (m, 1H), 4.61 (s, 2H), 3.47–3.44 (m, 2H), 2.34–2.29 (m, 2H), 2.04–1.95 (m, 2H) nih.gov

Table 2: ¹³C NMR Data for 7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol

Carbon Environment Chemical Shift (ppm) in DMSO-d₆
Aromatic/Heteroaromatic Carbons 158.8, 158.5, 154.5, 149.5, 143.9, 141.9, 136.7, 125.6, 124.8 acs.org

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a sample with high accuracy. measurlabs.com It can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, non-volatile molecules, making it well-suited for studying this compound and its analogs. nih.govresearchgate.net

In the analysis of this compound derivatives, HRMS with ESI is used to confirm the molecular formula by providing a highly accurate mass measurement. nih.gov For example, the calculated mass of the protonated molecule [M+H]⁺ for 7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol is 228.0885, and the found mass was 228.0886, confirming the molecular formula C₁₁H₁₀N₅O. acs.org Similarly, for 1-((5-(8-hydroxy-1,6-naphthyridin-7-yl)-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one, the calculated [M+H]⁺ was 311.1256, and the observed value was 311.1260. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for Selected this compound Analogs

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺
7-(3-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol C₁₇H₁₄N₅O₂ 320.1147 acs.org 320.1146 acs.org
7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol C₁₁H₁₀N₅O 228.0885 acs.org 228.0886 acs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. wiley.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wiley.com Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. wikipedia.org Both techniques provide a unique "fingerprint" for a molecule. wikipedia.org

For 1,6-naphthyridine derivatives, IR spectroscopy can be used to identify characteristic functional groups. For example, the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group can be confirmed by their characteristic absorption bands. vscht.cz Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. vscht.cz Carbon-carbon double bonds (C=C) in the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophoric Analysis

Electronic or UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, as it provides information about their electronic transitions.

For 1,6-naphthyridine derivatives, UV-Vis spectroscopy can be used to study the extent of conjugation and the effects of different substituents on the electronic structure. researchgate.net The absorption maxima (λ_max) are indicative of π→π* transitions within the aromatic system. In a study on 1,6-naphthyridine derivatives, solvatochromism (the change in color with solvent polarity) was used to estimate the enhancement in dipole moments upon excitation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for the parent this compound was not found in the search results, X-ray crystallography has been successfully applied to determine the structures of related naphthyridine derivatives. For instance, the crystal structure of a methoxy-substituted 2,6-di(1,8-naphthyridin-2-yl)pyridine was determined to confirm the functionalization at the 4-carbon position. tandfonline.com Additionally, X-ray structures of tubulin in complex with pyridopyrimidine and hydroquinoxalinone compounds have provided direct confirmation of their binding to the colchicine (B1669291) site. nih.gov The Crystallography Open Database contains crystal structures for the parent 1,6-naphthyridine. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
7-(3-(Hydroxy(phenyl)methyl)-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol
7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol
1-((5-(8-Hydroxy-1,6-naphthyridin-7-yl)-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one
N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
1,7-Naphthyridin-8(7H)-one
Methoxy-substituted 2,6-di(1,8-naphthyridin-2-yl)pyridine
Pyridopyrimidine
Hydroquinoxalinone

Molecular Interactions of 1,6 Naphthyridin 8 Ol with Biological Targets in Vitro

Enzyme Inhibition Studies (In Vitro), e.g., Endonucleases, Kinases, Hydrolases

Derivatives of 1,6-naphthyridin-8-ol have demonstrated significant inhibitory activity against several classes of enzymes, most notably endonucleases and kinases, through various mechanisms.

Endonucleases: The 8-hydroxy-1,6-naphthyridine core contains a key acceptor-donor-acceptor motif that is effective at chelating divalent metal ions essential for the catalytic activity of many nucleases. acs.org This has been exploited in the development of inhibitors for viral endonucleases.

Human Cytomegalovirus (HCMV) pUL89 Endonuclease: A series of 8-hydroxy-1,6-naphthyridine-7-carboxamides have been synthesized and shown to inhibit the C-terminus of the HCMV protein pUL89 (pUL89-C), a metal-dependent endonuclease required for viral genome processing. nih.govresearchgate.net Several analogues inhibit pUL89-C with single-digit micromolar IC₅₀ values. nih.gov The inhibitory action is corroborated by molecular modeling, which shows the compounds binding to the active site. nih.govresearchgate.net

HIV-1 Integrase: The 8-hydroxy- nih.govgoogle.comnaphthyridine scaffold has also been successfully employed to create potent inhibitors of HIV-1 integrase. nih.gov One such derivative, Naphthyridine 7, inhibits the strand transfer step of the integration process with an IC₅₀ of 10 nM. nih.gov

Kinases: The versatile 1,6-naphthyridine (B1220473) framework has been adapted to target various protein kinases, which are critical regulators of cellular signaling pathways.

c-Met Kinase: By incorporating a cyclic urea (B33335) pharmacophore, a derivative, 1H-imidazo[4,5-h] nih.govgoogle.comnaphthyridin-2(3H)-one, was identified as a new class of c-Met kinase inhibitor. rsc.org The most effective compound from this series demonstrated an IC₅₀ value of 2.6 μM. rsc.org

Janus Kinase (JAK): Naphthyridine compounds have been developed as inhibitors of JAK kinases, which are involved in inflammatory pathways. google.com

Protein Kinase C (PKC): The natural product Isoaaptamine, which has a benzo[de] nih.govgoogle.comnaphthyridine structure, has been identified as a PKC inhibitor. acs.org

Cyclin-Dependent Kinases (CDK): Certain nih.govgoogle.comnaphthyridine compounds have been investigated as inhibitors of CDK8 and CDK19. google.com

Tankyrases: 7-Aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones showed excellent inhibition of tankyrases, with some examples having IC₅₀ values as low as 2 nM. researchgate.net

Hydrolases: The scaffold has also shown activity against phosphodiesterases (PDEs).

PDE10A: A 1,6-naphthyridine derivative was synthesized and evaluated as a potential inhibitor of PDE10A, an enzyme implicated in neuropsychiatric disorders. semanticscholar.org

Table 1: In Vitro Enzyme Inhibition by 1,6-Naphthyridine Derivatives

Enzyme TargetDerivative ClassReported Potency (IC₅₀)Reference
HCMV pUL89 Endonuclease8-hydroxy-1,6-naphthyridine-7-carboxamidesSingle-digit μM range nih.gov
HIV-1 Integrase8-hydroxy- nih.govgoogle.comnaphthyridines10 nM nih.gov
c-Met Kinase1H-imidazo[4,5-h] nih.govgoogle.comnaphthyridin-2(3H)-one2.6 μM rsc.org
Tankyrase-27-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one2 nM researchgate.net
PDE10A1,6-naphthyridine derivativeData not specified semanticscholar.org

Receptor Binding Profiling (In Vitro) and Ligand-Receptor Complex Formation

In addition to enzyme inhibition, 1,6-naphthyridine derivatives have been designed as specific ligands for nuclear and G-protein-coupled receptors (GPCRs).

Luteinizing Hormone Receptor (hLH-R): Tetrahydro-1,6-naphthyridine-based compounds have been identified as potent and selective antagonists of the hLH-R, a GPCR involved in sex hormone production. acs.org These small-molecule antagonists represent a non-peptidic approach to modulating the hypothalamic-pituitary-gonadal axis. acs.org

Retinoid-Related Orphan Receptor γt (RORγt): An asymmetric synthesis was developed to produce a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold that serves as a potent inverse agonist for RORγt. acs.org RORγt is a nuclear receptor that is a key regulator of T_H_17 cell differentiation and is a target for autoimmune diseases. acs.org The synthesis enabled the creation of specific enantiomers to optimize binding and functional activity. acs.org

Table 2: Receptor Binding of 1,6-Naphthyridine Derivatives

Receptor TargetDerivative ClassMode of ActionReference
Luteinizing Hormone Receptor (hLH-R)Tetrahydro-1,6-naphthyridinesAntagonist acs.org
Retinoid-Related Orphan Receptor γt (RORγt)5,6,7,8-tetrahydro-1,6-naphthyridineInverse Agonist acs.org

Investigations into Molecular Mechanism of Action (In Vitro)

Understanding the molecular mechanism of action (MoA) is critical for optimizing lead compounds. For the this compound series, multiple MoAs have been identified.

A primary mechanism for the biological activity of 8-hydroxy-naphthyridines is the sequestration of divalent metal cations. acs.orgresearchgate.net This MoA was identified during the investigation of a series of 8-hydroxy naphthyridines with antileishmanial activity. acs.orgresearchgate.net The activity was found to be driven by the chelation of metal ions, a mechanism that is also responsible for the inhibition of metal-dependent endonucleases like HCMV pUL89. acs.orgnih.gov Structure-activity relationship (SAR) studies confirmed that the acceptor-donor-acceptor binding motif within the 7-substituted-1,6-naphthyridin-8-ol core is essential for this activity. acs.org Modifications to the 8-hydroxyl group, such as methylation or removal, led to a loss of this parasitic activity. acs.org

For other targets, the mechanism is based on specific non-covalent interactions within a binding pocket. In the case of 1H-imidazo[4,5-h] nih.govgoogle.comnaphthyridin-2(3H)-one-based c-Met kinase inhibitors, SAR studies indicated that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself were all essential for effective inhibition. rsc.org This highlights a mechanism based on specific hydrophobic and polar contacts within the ATP-binding site of the kinase rather than metal chelation. rsc.org

Biophysical Assays for Ligand-Target Engagement (e.g., Thermal Shift Assay)

To confirm direct binding of a ligand to its proposed target, biophysical assays are employed. The thermal shift assay (TSA) is a common method used to detect ligand binding by measuring changes in the thermal stability of the target protein.

The binding of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogues to the HCMV pUL89-C endonuclease was corroborated using TSA. nih.govresearchgate.net In these experiments, several of the active compounds were shown to produce a statistically significant positive shift in the melting temperature (ΔTₘ) of the pUL89-C protein. nih.govresearchgate.net This rightward shift indicates that the compounds bind to and stabilize the protein, providing direct evidence of target engagement and confirming that the observed enzyme inhibition is due to a direct interaction. nih.gov

Table 3: Thermal Shift Assay (TSA) Data for pUL89-C Endonuclease with 1,6-Naphthyridine Inhibitors

Compound TypeTarget ProteinObserved EffectConclusionReference
8-hydroxy-1,6-naphthyridine-7-carboxamidesHCMV pUL89-CPositive shift in melting temperature (ΔTₘ > 0)Direct binding and stabilization of the target protein nih.govresearchgate.net

Compound Index

Applications of 1,6 Naphthyridin 8 Ol As a Chemical Scaffold and Ligand in Research

Utility in Medicinal Chemistry for Scaffold-Based Drug Discovery (In Vitro Biological Activities)

The 1,6-naphthyridin-8-ol core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of in vitro biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents against various diseases.

A notable application of this scaffold is in the development of antileishmanial agents. acs.orgacs.orgresearchgate.net Visceral leishmaniasis, a parasitic disease with significant mortality rates, has limited treatment options, driving the search for new drugs. acs.orgacs.orgresearchgate.net A high-throughput screening of a large compound library identified an 8-hydroxynaphthyridine derivative as a promising starting point for the development of new treatments. acs.org This initial hit displayed potency against the Leishmania donovani parasite with good selectivity over human cells. acs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the antileishmanial activity of this compound derivatives. It was discovered that a key acceptor-donor-acceptor binding motif within the 7-substituted-1,6-naphthyridin-8-ol core is essential for activity. acs.orgnih.gov Modifications at various positions of the naphthyridine ring have been explored to enhance potency and improve pharmacokinetic properties. For instance, the introduction of a triazole ring at the 7-position, along with specific substitutions, has yielded compounds with significant antiparasitic activity. acs.org The substitution on the phenyl ring of these analogs also proved to be important, with ortho-substitution showing beneficial effects. acs.org

The 8-hydroxyl group of the naphthyridine core is critical for the antiparasitic activity, as its removal or methylation leads to a loss of potency. nih.gov This highlights the importance of the hydrogen-bonding capabilities of this functional group in the interaction with the biological target. Furthermore, bioisosteric replacement of the triazole ring with an amide group has been shown to have a limited effect on potency, offering alternative synthetic routes. nih.gov

Beyond leishmaniasis, naphthyridine derivatives, in general, have been explored for a multitude of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. ontosight.aiinnovareacademics.inresearchgate.netnih.gov The 1,8-naphthyridine (B1210474) scaffold, a close isomer, has been particularly well-studied and has yielded marketed drugs like nalidixic acid, an antibiotic. innovareacademics.inresearchgate.net The diverse biological activities of naphthyridine derivatives underscore their potential in scaffold-based drug discovery. innovareacademics.inresearchgate.net

Table 1: Selected this compound Derivatives and their In Vitro Antileishmanial Activity

CompoundStructurepEC50
1 7-(4-chlorophenyl)-1,6-naphthyridin-8-ol6.5
15 7-(o-trifluoromethylphenyl)-1,6-naphthyridin-8-ol7.0
16 7-(o-methoxyphenyl)-1,6-naphthyridin-8-ol6.2
Data sourced from a study on antileishmanial agents. acs.org

Role in Ligand Design for Coordination Chemistry

The 1,6-naphthyridine (B1220473) framework, including the 8-ol derivative, serves as an excellent ligand in coordination chemistry. The nitrogen atoms within the bicyclic system, along with the hydroxyl group, provide multiple coordination sites for metal ions. This allows for the construction of a variety of metal complexes with interesting structural and electronic properties.

The rigid structure of the naphthyridine ring system makes it a predictable building block for creating specific coordination geometries. researchgate.net The two nitrogen atoms of the 1,8-naphthyridine isomer, for example, have a constrained "bite" distance, which influences the architecture of the resulting metal complexes. researchgate.net This principle also applies to the 1,6-naphthyridine scaffold.

Derivatives of this compound can be functionalized to create multidentate ligands capable of bridging two or more metal centers. researchgate.net This has led to the synthesis of dinuclear and polynuclear metal complexes with potential applications in catalysis, materials science, and as models for biological systems. researchgate.netresearchgate.net For instance, a hexadentate naphthyridine-based macrocycle has been synthesized and its coordination chemistry with copper(I) centers has been explored, leading to the formation of bimetallic complexes. chemrxiv.org

The photophysical properties of naphthyridine-based ligands and their metal complexes are also of significant interest. researchgate.net The rigid ring structure can lead to fluorescent compounds, and the coordination of metal ions can modulate these properties, making them suitable for applications as sensors for metal ions and biomolecules. researchgate.netresearchgate.net

Exploration in Supramolecular Chemistry and Molecular Recognition

The ability of the this compound scaffold to participate in hydrogen bonding makes it a valuable component in the field of supramolecular chemistry and molecular recognition. The combination of hydrogen bond donor (hydroxyl group) and acceptor (ring nitrogens) sites allows for specific interactions with other molecules, leading to the formation of well-defined supramolecular assemblies. nih.gov

Naphthyridine derivatives have been incorporated into larger host molecules designed to recognize and bind specific guest molecules. nih.gov The preorganized arrangement of binding sites within the naphthyridine scaffold enhances the binding affinity and selectivity for the target guest. For example, receptors containing naphthyridine moieties have been shown to be potent binders of biotin (B1667282) derivatives, with the complex being stabilized by multiple hydrogen bonds. nih.gov

The study of these host-guest interactions is often carried out using techniques like ¹H-NMR titration, which allows for the determination of association constants. nih.gov The insights gained from these studies contribute to the fundamental understanding of molecular recognition processes and can guide the design of new receptors with tailored binding properties. Furthermore, the self-assembly of naphthyridine-based molecules can lead to the formation of supramolecular gels with interesting properties and potential applications in materials science. researchgate.net

Potential in Chemical Biology Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The this compound scaffold possesses characteristics that make it a promising starting point for the development of such probes. Its defined biological activity, as seen in the case of antileishmanial agents, provides a foundation for designing probes to investigate specific biological pathways or targets. acs.orgmdpi.com

The development of a chemical probe often involves modifying a biologically active scaffold to incorporate a reporter group (e.g., a fluorescent tag) or a reactive group for target identification, while minimizing the impact on its biological activity. mdpi.com The modular nature of the this compound scaffold, with its various positions for substitution, allows for the strategic attachment of such functionalities.

For example, a naphthyridine-based inhibitor has been developed as a highly selective chemical probe for casein kinase 2 (CK2), a protein implicated in cancer. researchgate.net This probe allows for the interrogation of CK2-mediated biological processes. researchgate.net Similarly, the development of probes based on other kinase inhibitors has demonstrated the utility of these scaffolds in elucidating complex biological systems. nih.gov The ability to create both an active probe and a structurally related inactive negative control is crucial for validating the on-target effects of the probe. researchgate.net

The journey from a phenotypic hit to a validated chemical probe is a key aspect of chemical biology, enabling the deconvolution of a compound's mechanism of action and the identification of its cellular targets. mdpi.com The this compound scaffold, with its proven biological relevance and synthetic tractability, holds significant potential for the creation of novel chemical probes to explore a variety of biological questions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,6-Naphthyridin-8-ol and its derivatives?

  • Methodological Answer : The synthesis often involves decarboxylation of carboxylic acid derivatives (e.g., 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid at 250°C yields 6-methyl-1,6-naphthyridin-5(6H)-one) . Ester hydrolysis under acidic or alkaline conditions (e.g., HCl/H₂O/EtOH reflux for 9 hours) is another route, with selectivity dependent on substituent stability . Basic protocols should include purification via column chromatography and characterization by NMR/IR.

Q. How can researchers characterize substituent effects on this compound’s physicochemical properties?

  • Methodological Answer : Systematic substitution at positions 2, 4, 5, and 7 (e.g., bromo, amino, or methyl groups) alters solubility and reactivity. For example, 5-amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile exhibits distinct IR and NMR profiles compared to its methyl-substituted analogs . Use computational tools (e.g., DFT calculations) to predict electronic effects, complemented by experimental validation via UV-Vis spectroscopy .

Q. What are the standard protocols for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Initial screening involves antimicrobial assays (e.g., MIC determination against E. coli or S. aureus) and cytotoxicity testing (e.g., MTT assays on cancer cell lines like MCF7). For example, fluorinated derivatives (e.g., 8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridines) show enhanced bioactivity due to increased membrane permeability . Always include positive controls (e.g., ciprofloxacin) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can reaction conditions be optimized for sensitive this compound derivatives (e.g., nitro or halogenated analogs)?

  • Methodological Answer : Nitration at position 8 (e.g., 8-chloro-8-nitro-1,6-naphthyridine synthesis) requires precise temperature control (e.g., 370°C for 3 minutes) to avoid decomposition . For halogenated derivatives, use inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor reactions in real-time via TLC or HPLC-MS to isolate intermediates before side reactions occur .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurities. Cross-validate findings using orthogonal methods:

  • Reproduce results in independent labs with standardized protocols .
  • Employ advanced analytical techniques (e.g., X-ray crystallography for structural confirmation ).
  • Re-synthesize compounds under rigorously controlled conditions to exclude batch-specific artifacts .

Q. How do steric and electronic effects of substituents influence this compound’s reactivity in metal-catalyzed reactions?

  • Methodological Answer : Bulky groups at position 2 (e.g., diphenyl) hinder coordination with transition metals (e.g., Pd or Cu), reducing cross-coupling efficiency. Conversely, electron-withdrawing groups (e.g., -CN or -NO₂) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Use Hammett plots to quantify electronic effects and design ligands for catalytic systems .

Data Management & Reporting

Q. What criteria should guide the selection of analytical techniques for this compound characterization?

  • Methodological Answer : Prioritize techniques based on substituent complexity:

  • NMR/IR : Essential for functional group identification (e.g., distinguishing -OH from -NH₂ ).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, especially for nitro derivatives prone to degradation .
  • X-ray Diffraction : Resolve ambiguous stereochemistry in fused-ring systems .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound-based drug candidates?

  • Methodological Answer :

  • Step 1 : Synthesize a congeneric series with systematic substituent variation (e.g., -F, -Cl, -CH₃ at position 7) .
  • Step 2 : Quantify bioactivity (e.g., IC₅₀ values) and correlate with computational descriptors (e.g., logP, polar surface area) .
  • Step 3 : Use molecular docking to identify binding motifs (e.g., interactions with DNA gyrase for antimicrobial activity ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,6-Naphthyridin-8-ol
Reactant of Route 2
1,6-Naphthyridin-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.